3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of heterocyclic compound synthesis often explores the construction of complex heterocyclic systems due to their importance in medicinal chemistry. For instance, the alkylation of 3-cyanopyridine-2(1H)-thiones with certain xanthene derivatives in a KOH–H2O–DMF system leads to the formation of pyrido-thieno-diazepino-purine dione derivatives. Such compounds, due to their complex heterocyclic structures, show potential for diverse biological activities and pharmaceutical applications (Dotsenko et al., 2012).
Biological Activity Studies
The biological activity of purine derivatives is another area of intense research interest. For example, substituted analogues based on the purine ring system have been synthesized and shown to exhibit anti-inflammatory activity. This highlights the therapeutic potential of such compounds in treating chronic inflammation and possibly other conditions where inflammation is a key factor (Kaminski et al., 1989).
Molecular Interaction and Pharmacological Potential
The study of molecular interactions and the pharmacological potential of purine derivatives, including those with specific substituents, is crucial. Research into the synthesis and activity of novel substituted pyridines and purines containing thiazolidinedione has shed light on their hypoglycemic and hypolipidemic activities, demonstrating the potential for diabetes management (Kim et al., 2004).
Properties
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12(23)11-26-18-19-15-14(16(24)20-17(25)21(15)2)22(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3,(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWIMXPHCDFGBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.